2-Amino-4-fluorobutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

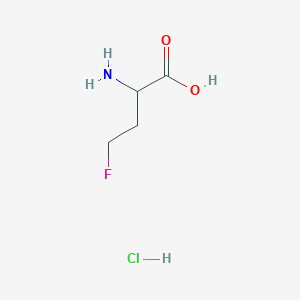

2-Amino-4-fluorobutanoic acid hydrochloride is a synthetic amino acid derivative with the molecular formula C₄H₉ClFNO₂ and a molecular weight of 157.57 g/mol . This compound is characterized by the presence of an amino group at the second position and a fluorine atom at the fourth position on the butanoic acid backbone, along with a hydrochloride salt form. It is primarily used in research and development as a versatile small molecule scaffold .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluorobutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutyric acid.

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-fluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Formation of 2-oxo-4-fluorobutanoic acid derivatives.

Reduction: Formation of 2-amino-4-fluorobutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₄H₉ClFNO₂

- Molecular Weight : Approximately 157.57 g/mol

- Physical Form : White crystalline powder, soluble in water

The compound features an amino group and a fluorine atom attached to a butanoic acid backbone, which influences its chemical reactivity and biological activity.

Medicinal Chemistry

2-Amino-4-fluorobutanoic acid hydrochloride has been investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. Notably, it interacts with gamma-aminobutyric acid (GABA) transporters, which are crucial for maintaining inhibitory neurotransmission in the brain. This interaction suggests potential benefits in treating neurological disorders such as epilepsy and anxiety.

Neuropharmacology

Research has highlighted the compound's ability to modulate synaptic transmission through its effects on GABA transporters. Studies indicate that it can inhibit GABA uptake in neuronal cells, thereby increasing GABA levels in synaptic spaces, which could provide therapeutic benefits for anxiety-related disorders and seizure activities.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions.

Biochemical Studies

In biochemical research, this compound is used to study metabolic pathways and enzyme inhibition. Its structural properties enable it to act as a probe for investigating the mechanisms of action of various biological systems.

Neurotransmitter Transport Studies

Research has demonstrated that this compound effectively modulates GABA transporters:

- Study Findings : Increased GABA levels were observed in synaptic spaces upon administration of the compound, indicating its potential role in treating anxiety disorders .

Binding Affinity Assessments

Investigations into the binding affinities of this compound with various receptors have shown promising results:

- Potential Applications : Its ability to modulate receptor activity suggests applications in drug development targeting neurological conditions .

Pharmacological Investigations

Studies focusing on pharmacokinetics have revealed stability and reactivity profiles that make this compound an attractive candidate for further therapeutic exploration:

- Stability Profile : The compound exhibits favorable stability under physiological conditions, enhancing its suitability for medicinal applications .

Wirkmechanismus

The mechanism of action of 2-Amino-4-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties. The hydrochloride salt form improves its solubility in aqueous solutions, facilitating its use in biological assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-fluorobenzoic acid: Similar in structure but with a benzene ring instead of a butanoic acid backbone.

4-Amino-2-fluorobutanoic acid: Positional isomer with the amino and fluorine groups swapped.

Uniqueness

2-Amino-4-fluorobutanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Overview

2-Amino-4-fluorobutanoic acid hydrochloride, also known as 4-amino-2-fluorobutanoic acid hydrochloride, is a synthetic amino acid derivative with significant implications in biological and medicinal chemistry. Its unique structural features, including the presence of a fluorine atom, contribute to its distinct biological activity compared to non-fluorinated analogs.

- Molecular Formula : C4H8FNO2

- Molecular Weight : 121.11 g/mol

- CAS Number : 121960-24-5

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathways. It is believed to act as a modulator of GABA transporters, influencing neuronal excitability and neurotransmission .

Neurotransmitter Modulation

Research indicates that this compound may enhance GABAergic signaling, which is crucial for maintaining inhibitory control in the central nervous system. The modulation of GABA transporters can lead to therapeutic effects in conditions such as anxiety, epilepsy, and other neurological disorders .

Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound. In vitro assays demonstrated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular metabolism. This suggests a promising avenue for cancer therapy, particularly in targeting specific tumor types .

Case Studies

-

GABA Transport Inhibition :

A study investigated the effects of 2-amino-4-fluorobutanoic acid on GABA transporters in neuronal cultures. The results showed a significant increase in intracellular GABA levels, indicating that the compound effectively inhibits GABA reuptake mechanisms . -

Antitumor Effects :

In a mouse model of hepatocellular carcinoma (HCC), administration of this compound resulted in reduced tumor growth and lower serum alpha-fetoprotein (AFP) levels, suggesting its potential as an adjunct therapy in HCC treatment .

Comparative Studies with Similar Compounds

A comparative analysis with non-fluorinated amino acids revealed that the introduction of fluorine significantly enhances the lipophilicity and metabolic stability of the compound. This property is essential for its bioavailability and efficacy as a therapeutic agent .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | structure | GABA transporter modulation, antitumor effects |

| 4-Aminobutanoic Acid | structure | GABAergic activity without fluorination |

| 2-Amino-4-fluorobenzoic Acid | structure | Different receptor interaction profile |

Eigenschaften

IUPAC Name |

2-amino-4-fluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJCRKFSTDXRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.